Sodium aluminosilicate Violet

Description

Classification within the Ultramarine Pigment Family and Aluminosilicate (B74896) Frameworks

Sodium aluminosilicate violet, also known as Ultramarine Violet, is an inorganic pigment that belongs to the ultramarine family. This family of pigments is characterized by a three-dimensional aluminosilicate lattice structure that entraps polysulfide chromophores. pigments.com The specific color of the pigment, in this case violet, is determined by the nature of these entrapped sulfur-containing groups. pigments.com In the Colour Index International system, it is designated as Pigment Violet 15 (PV15) with the numerical identifier 77007.

The development of synthetic ultramarine pigments, including the violet variant, was a significant advancement in chemistry, providing a more accessible alternative to the historically expensive natural ultramarine derived from lapis lazuli. German chemists in the 1870s were instrumental in developing the techniques to produce ultramarine violet by modifying the synthesis procedures for synthetic ultramarine blue. This involved controlled heating of materials like kaolinite, sodium carbonate, and sulfur. jackmansartmaterials.co.uk

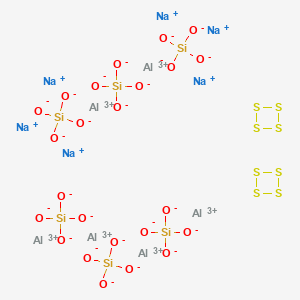

The fundamental structure of this compound is a zeolite framework, specifically a sodalite-type structure. europa.eu Zeolites are crystalline aluminosilicates with porous structures composed of interconnected cages and channels. rsc.org The sodalite structure consists of a framework of alternating alumina (B75360) (AlO₄) and silica (B1680970) (SiO₄) tetrahedra. kuleuven.be This arrangement forms a network of cages, often referred to as sodalite cages or β-cages, which are capable of hosting various ions and molecules. kuleuven.be

The aluminosilicate framework of ultramarine violet provides a stable, cage-like environment that encapsulates the polysulfide chromophores responsible for its color. pigments.com This entrapment within the sodalite cages stabilizes the reactive polysulfide radicals. kuleuven.be The structure is shared with other members of the sodalite group of minerals and synthetic analogues, which can incorporate a variety of anions within their frameworks. wikipedia.org

The chemical formula for this compound is generally represented as Na₈(Al₆Si₆O₂₄)Sₓ⁻, though variations exist. A more specific formula provided in some sources is Al₆Na₆O₂₄S₈Si₆. chemicalbook.com The exact stoichiometry, particularly the nature and concentration of the sulfur-containing chromophores (Sₓ⁻), can vary depending on the synthesis conditions, which in turn influences the final color. For instance, the transition from blue to violet is achieved by altering the polysulfide groups within the aluminosilicate matrix. jackmansartmaterials.co.uk Research indicates that the violet and pink derivatives of ultramarine possess weaker, less saturated colors compared to the blue version. pigments.com

The synthesis process involves the high-temperature reaction of materials such as kaolin (B608303), sulfur, and soda ash. Key parameters that influence the final product include the molar ratio of aluminum to silicon (Al:Si), with ratios below 1 favoring the formation of sodalite-like frameworks. Temperature also plays a critical role; for example, hydrothermal synthesis at 55–80°C can yield hexagonal nitrate-citrinite-type structures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 12769-96-9 |

| Colour Index | Pigment Violet 15 (C.I. 77007) |

| Molecular Formula | Al6Na6O24S8Si6 chemicalbook.com |

| Synonyms | Ultramarine Violet, C.I. 77013, Cosmetic ultramarine blue nih.gov |

Structural Relationship to Sodalite-Type Zeolites

Significance in Advanced Inorganic Materials Research

This compound and related ultramarine pigments hold considerable importance in the field of advanced inorganic materials research. Their unique structural and chemical properties make them valuable subjects for scientific investigation.

The well-defined cage-like structure of the sodalite framework in ultramarine violet makes it an ideal model system for studying host-guest interactions. soton.ac.uk The aluminosilicate framework acts as the "host," while the entrapped polysulfide anions (Sₓ⁻) are the "guests." The chromophore, which is the center of color, is proposed to be S₄⁻ or S₄. In the case of blue ultramarine, the S₃⁻ radical anion is a key chromophore. soton.ac.uk

Researchers can systematically study how the rigid and well-defined environment of the sodalite cage influences the electronic and geometric structure of the encapsulated polysulfide chromophores. This provides fundamental insights into the nature of chemical bonding and stabilization of reactive species within confined spaces. Spectroscopic techniques are often employed to probe these interactions and correlate them with the observed color. soton.ac.uk

The study of this compound contributes to the broader field of synthetic aluminosilicate chemistry, particularly in the area of zeolites and related microporous materials. mdpi.com The synthesis of ultramarine pigments involves high-temperature solid-state reactions or hydrothermal methods, providing valuable knowledge on the formation and transformation of aluminosilicate frameworks under various conditions. mdpi.com

This research has implications for the development of new functional materials with tailored properties. For example, the ability to incorporate different guest species into the sodalite cages opens up possibilities for creating materials with novel optical, catalytic, or ion-exchange properties. researchgate.net The principles learned from the synthesis and characterization of ultramarine violet can be applied to the design of other advanced inorganic materials for a wide range of applications, from catalysts and sorbents to matrices for the immobilization of waste. researchgate.netresearchgate.net The study of how factors like raw material composition and reaction conditions affect the final properties of these materials is an active area of research. researchgate.net

Table 2: Key Research Findings on this compound and Related Materials

| Research Area | Key Findings |

|---|---|

| Synthesis | Formation of sodalite-like phases is faster in PV15 synthesis due to optimized Na/Al/Si ratios. |

| Structural Stability | PV15 shows minimal Si/Al release in acidic conditions (pH < 2) compared to other zeolitic aluminosilicates. |

| Chromophore Identification | The S₃⁻ radical anion is a key chromophore in blue ultramarine, while S₄ and S₄⁻ are implicated in reddish hues. soton.ac.ukresearchgate.net |

| Host-Guest Chemistry | The sodalite framework provides an excellent environment for entrapping and stabilizing polysulfide radicals. pigments.com |

Properties

IUPAC Name |

hexaaluminum;hexasodium;tetrathietane;hexasilicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.6Na.6O4Si.2S4/c;;;;;;;;;;;;6*1-5(2,3)4;2*1-2-4-3-1/q6*+3;6*+1;6*-4;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMCSUXJLGGQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].S1SSS1.S1SSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6Na6O24S8Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1108.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | C.I. Pigment Violet 15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12769-96-9 | |

| Record name | CI 77007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Violet 15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminosilicate violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULTRAMARINE VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YZ11D167R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations of Sodium Aluminosilicate Violet

High-Temperature Solid-State Fusion Processes

The traditional and most common industrial method for producing sodium aluminosilicate (B74896) violet is through a high-temperature solid-state reaction. researcher.life This process involves the calcination of a precise mixture of raw materials in a furnace, leading to the formation of the desired pigment. guzel.me

Raw Material Precursors and Reaction Conditions

The synthesis of sodium aluminosilicate violet via solid-state fusion relies on a specific set of raw materials. These precursors are crucial for forming the fundamental aluminosilicate sodalite structure and for generating the sulfur-based chromophores that impart the violet color.

The primary raw materials include:

A source of alumina (B75360) and silica (B1680970): White kaolin (B608303) clay is a common precursor. wikipedia.org Other materials like palygorskite have also been successfully used. mdpi.com Zeolites can also be used as an alternative to kaolin. researchgate.net

A sodium source: Anhydrous sodium carbonate (soda ash) and anhydrous sodium sulfate (B86663) are typically used. guzel.mewikipedia.org

A sulfur source: Powdered sulfur is a key ingredient. wikipedia.org

A reducing agent: Powdered charcoal, ash-free coal, or colophony provides the necessary reducing environment during the initial heating phase. wikipedia.orgnaturalpigments.com

The manufacturing process is generally carried out in two main stages. The initial stage involves heating the mixture in a closed furnace at temperatures between 700 and 750°C. wikipedia.org This creates a reducing atmosphere, leading to the formation of a yellow-green intermediate product. wikipedia.orgnaturalpigments.com In the second stage, this intermediate is oxidized by introducing air or sulfur dioxide at a lower temperature range of 350 to 450°C. wikipedia.org This oxidation step is critical for the development of the final violet color. To obtain the violet variant specifically, the ultramarine blue product is often treated with ammonium (B1175870) chloride and heated to 200–250°C for an extended period. naturalpigments.comnaturalpigments.eu

Table 1: Typical Raw Materials and Reaction Conditions for Solid-State Synthesis

| Parameter | Description | Typical Values/Materials | References |

| Alumina/Silica Source | Provides the aluminosilicate framework. | White Kaolin, Palygorskite, Zeolites | wikipedia.orgmdpi.comresearchgate.net |

| Sodium Source | Acts as a flux and incorporates into the structure. | Anhydrous Sodium Carbonate, Anhydrous Sodium Sulfate | guzel.mewikipedia.org |

| Sulfur Source | Essential for chromophore formation. | Powdered Sulfur | wikipedia.org |

| Reducing Agent | Creates a reducing atmosphere in the first stage. | Charcoal, Coal, Colophony | wikipedia.orgnaturalpigments.com |

| Initial Firing Temperature | For the formation of the intermediate product. | 700 - 750°C | wikipedia.org |

| Oxidation Temperature | For the development of the final color. | 350 - 450°C | wikipedia.org |

| Violet Conversion | Specific step to convert blue to violet. | Heating with Ammonium Chloride at 200-250°C | naturalpigments.comnaturalpigments.eu |

Influence of Sulfur and Carbon Sources on Chromophore Formation

The formation of the characteristic violet color in sodium aluminosilicate is intrinsically linked to the presence and reaction of sulfur-containing species within the sodalite cages of the aluminosilicate framework. The sulfur and carbon sources in the initial raw material mixture play a pivotal role in creating the necessary chemical environment for the generation of these chromophores.

During the high-temperature fusion process, the carbon source creates a reducing atmosphere, which facilitates the initial reaction of sulfur to form polysulfide anions. wikipedia.orgnaturalpigments.com The key chromophores responsible for the color of ultramarine pigments are the radical anions S₃⁻ (blue) and S₂⁻ (yellow). pjsir.orgresearchgate.net The final color of the pigment, ranging from green to blue and violet, is determined by the relative ratio of these and other polysulfide species within the sodalite cages. researchgate.net

The transformation to the violet hue is believed to involve a modification of these sulfur chromophores. While the exact nature of the violet chromophore is still a subject of research, it is understood to be an intermediate state in the transformation from the blue (S₃⁻ dominant) to a pink chromophore. soton.ac.uk The oxidation step in the synthesis process is crucial for converting the sulfide (B99878) in the intermediate green product into the S₂ and other polysulfide (Sₙ) molecules that result in the final blue, purple, pink, or red pigments. wikipedia.org It has been shown that sulfur also acts as a structure-directing agent, influencing the formation of the specific zeolite-type framework observed in ultramarine pigments. up.ac.za

Hydrothermal Synthesis Approaches for Aluminosilicate Frameworks

As an alternative to the high-temperature solid-state method, hydrothermal synthesis offers a lower-temperature, solution-based route for producing aluminosilicate frameworks. This method allows for greater control over the crystallization process and particle morphology.

Precursor Selection and Molar Ratios (e.g., Al(OH)₃, Na₂SiO₃)

In hydrothermal synthesis, the selection of soluble precursors for aluminum and silicon is critical. Common precursors include aluminum hydroxide (B78521) (Al(OH)₃) and sodium silicate (B1173343) (Na₂SiO₃). The molar ratio of these precursors, particularly the Si/Al ratio, is a key parameter that influences the final structure of the aluminosilicate product. For instance, lower Si/Al ratios tend to favor the formation of sodalite-like frameworks, which are the basis for ultramarine pigments.

Role of Catalytic Alkaline Conditions (NaOH)

Hydrothermal synthesis of aluminosilicates is typically carried out under alkaline conditions, with sodium hydroxide (NaOH) being a common mineralizer. The alkaline environment plays a crucial role in dissolving the aluminum and silicon precursors, facilitating their reaction to form the aluminosilicate gel, which then crystallizes into the desired framework. The concentration of NaOH can influence the rate of crystallization and the final phase of the product.

Control of Temperature and Pressure Parameters

Temperature and pressure are critical parameters in hydrothermal synthesis. The temperature directly affects the kinetics of the crystallization process and can determine the type of aluminosilicate framework that is formed. For example, lower temperatures (around 55–80°C) might yield certain structures, while higher temperatures (above 200°C) can lead to different crystalline phases. The pressure in the autoclave is typically the autogenous pressure of the solution at the reaction temperature. Precise control over these parameters is essential for obtaining a product with the desired properties.

Effect of Structure-Directing Agents on Crystallite Morphology

The morphology of this compound crystallites is significantly influenced by the use of structure-directing agents (SDAs) during synthesis. These agents, which can be organic or inorganic, play a crucial role in determining the final size and shape of the zeolite crystals. mdpi.com

Organic SDAs, such as quaternary ammonium molecules, are utilized to produce zeolites with higher silicon-to-aluminum (Si/Al) ratios. mdpi.com The interaction between the SDA and the aluminosilicate species in the synthesis mixture can direct the crystallization process, leading to specific crystal morphologies. For instance, the use of certain tetraalkyl bromides has been shown to remarkably alter the size and shape of titanosilicate crystals. mdpi.com The choice of SDA can lead to the formation of either large, micron-scale crystals or smaller, nanoscale particles by controlling the rate of nucleation. mdpi.com

In some syntheses, a combination of two different organic SDAs can work together to direct the formation of a specific zeolite structure. For example, the synergistic use of N,N,N-trimethyl-1,1-adamantammonium and 1,2-hexanediol (B41856) results in the crystallization of mordenite (B1173385) with a plate-like morphology. lbl.gov This cooperative effect highlights the nuanced control that can be achieved over crystal structure and form through the careful selection of SDAs. lbl.gov

Inorganic structure-directing agents (ISDAs), such as alkali metal cations, also impact crystallite morphology. researchgate.net While the role of alkali metal cations has been extensively studied, the influence of alkaline-earth metal cations is an area of ongoing research. researchgate.net The Si/Al ratio within the synthesis mixture is another critical factor that can be adjusted to control crystal growth in specific directions, an approach that is applicable across a range of zeolite topologies and compositions. acs.org

The table below summarizes the effect of different structure-directing agents on the morphology of zeolite crystals, which is a principle applicable to the synthesis of this compound.

| Structure-Directing Agent (SDA) | Effect on Crystallite Morphology | Reference |

| Quaternary Ammonium Molecules | Produces zeolites with higher Si/Al ratios. | mdpi.com |

| Tetraalkyl Bromides | Significantly alters the size and morphology of titanosilicate crystals. | mdpi.com |

| N,N,N-trimethyl-1,1-adamantammonium & 1,2-hexanediol | Cooperatively direct the formation of mordenite with a plate-like morphology. | lbl.gov |

| Alkali Metal Cations | Act as inorganic structure-directing agents influencing crystal morphology. | researchgate.net |

| Alkaline-Earth Metal Cations | Influence as inorganic structure-directing agents is under investigation. | researchgate.net |

Co-Precipitation Techniques for Controlled Particle Formation

Co-precipitation is a widely employed technique for the industrial-scale production of sodium aluminosilicate pigments, allowing for precise control over the final product's properties. This method involves the simultaneous precipitation of multiple elements to create a homogeneous material. tanaka-chem.co.jp

Simultaneous Addition of Reactants and pH Regulation

A key aspect of the co-precipitation method is the simultaneous and gradual addition of reactant solutions into a heated aqueous medium. For the synthesis of sodium aluminosilicate, solutions of an alkali silicate, such as sodium silicate (Na₂SiO₃), and an aluminum salt, like aluminum sulfate (Al₂(SO₄)₃), are introduced into water heated to over 50°C over a period ranging from 30 minutes to 10 hours.

Crucially, the pH of the reaction mixture is maintained at a level above 10 during the precipitation process. This alkaline condition is essential for ensuring the stability of the resulting colloidal suspension. The careful regulation of pH is a critical parameter for managing the properties of the pigment.

Aging Processes and Crystallization Kinetics

Following the initial precipitation, the suspension undergoes an aging process. This involves acidifying the mixture to a pH of 6, typically using aluminum sulfate or other mineral acids, and then maintaining it at a temperature of around 60°C for a period of 15 minutes or longer.

The table below outlines the key parameters in the co-precipitation and aging process for sodium aluminosilicate synthesis.

| Process Step | Key Parameters | Purpose | Reference |

| Co-Precipitation | Simultaneous addition of alkali silicate and aluminum sulfate solutions. | To form a homogeneous precipitate. | |

| Temperature: >50°C. | To facilitate the reaction. | ||

| pH: Maintained above 10. | To ensure colloidal stability. | ||

| Aging | Acidification to pH 6. | To initiate the aging process. | |

| Temperature: ~60°C. | To promote the formation of nuclei. | researchgate.net | |

| Duration: 15 minutes or longer. | To control crystal size and crystallinity. | researchgate.net |

Elucidation of Chromophore Incorporation Mechanisms

The vibrant color of this compound is a result of the incorporation of specific chromophores within its crystal lattice. The ultramarine pigment family, to which this compound belongs, is characterized by a three-dimensional aluminosilicate framework that entraps sodium ions and ionic sulfur groups. pigments.com The nature of these entrapped sulfur groups is directly responsible for the pigment's color. pigments.com

Formation and Stabilization of Polysulfide Radical Anions within the Matrix

The chromophores responsible for the color in ultramarine pigments are polysulfide radical anions. mdpi.comrsc.org Specifically, the S₃⁻ radical anion is known to be the blue chromophore, while the S₂⁻ radical anion is yellow. mdpi.comajol.info The final color of the pigment is determined by the relative ratio of these two chromophoric species. mdpi.com

The synthesis process involves the reaction of sulfur with sodium carbonate at high temperatures to form sodium polysulfide intermediates. mdpi.com Subsequently, the cleavage of sulfur-sulfur bonds generates the S₃⁻ and S₂⁻ radical anions. mdpi.com These short-lived radical anions can be stabilized by being trapped within the aluminosilicate matrix. mdpi.com

The aluminosilicate framework forms a cage-like structure, often referred to as a β-cage, which is capable of encapsulating these small ions and molecules. mdpi.com The polysulfide radical anions migrate into these cages, where they are coordinated with sodium cations. mdpi.com This encapsulation not only stabilizes the reactive radical species but also neutralizes the charge imbalance created by the substitution of Si⁴⁺ with Al³⁺ in the aluminosilicate framework. mdpi.com The stability of these entrapped sulfur groups within the lattice results in a very stable and inert pigment. pigments.compigments.com

The table below details the key polysulfide radical anions and their role in the color of sodium aluminosilicate pigments.

| Polysulfide Radical Anion | Associated Color | Role in Pigment | Reference |

| S₃⁻ | Blue | Primary blue chromophore. | mdpi.comajol.info |

| S₂⁻ | Yellow | Primary yellow chromophore. | mdpi.comajol.info |

Structural Elucidation and Crystallographic Analysis of Sodium Aluminosilicate Violet

Crystal Structure Determination and Refinement

The crystal structure of sodium aluminosilicate (B74896) violet has been primarily determined and refined using powder neutron diffraction (PND) and X-ray diffraction (XRD) techniques. soton.ac.uk These methods allow for the precise determination of atomic positions and lattice parameters.

Research has shown that sodium aluminosilicate violet crystallizes in the cubic system. soton.ac.ukresearchgate.net Specifically, the structure has been refined in the non-centrosymmetric space group I43m, which is designated as number 217 in the International Tables for Crystallography. soton.ac.ukactuatelab.ie This space group is a key characteristic of the sodalite-type framework. soton.ac.ukeuropa.eu

The lattice parameter, or the length of the side of the cubic unit cell, for this compound has been determined with high precision. A study utilizing powder neutron diffraction reported a lattice parameter a = 9.0923(1) Å. soton.ac.uk It is noted that lattice parameters can vary slightly in the ultramarine series (blue, violet, and pink), with an increasing trend from blue to pink. soton.ac.uk

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Cubic | soton.ac.ukresearchgate.net |

| Space Group | I43m (No. 217) | soton.ac.uk |

The fundamental building block of the this compound structure is the sodalite cage, also referred to as a β-cage. uva.nl This cage is a truncated octahedron formed by a network of alternating, corner-sharing SiO₄ and AlO₄ tetrahedra. uva.nlresearchgate.net The framework is composed of four- and six-membered rings of these tetrahedra. researchgate.net This arrangement creates a three-dimensional structure with interconnected cavities. mdpi.com The sodalite cages are closely packed, forming channels with small diameters. uva.nl The inherent stability of this framework allows it to encapsulate various anionic species, which are responsible for the pigment's color. uva.nl

Lattice Parameters and Unit Cell Dimensions

Atomic Coordination Environments and Bond Analysis

Within the framework, both silicon and aluminum atoms are in tetrahedral coordination with four oxygen atoms, forming [SiO₄] and [AlO₄] units. uva.nlmdpi.comfrontiersin.org These tetrahedra are linked together by sharing oxygen atoms, creating Si-O-Al bridges. ebi.ac.ukwikipedia.org The "aluminum avoidance rule" generally dictates that Al-O-Al linkages are unfavorable in aluminosilicates with a Si/Al ratio of 1, leading to an ordered alternation of Si and Al tetrahedra. minsocam.orgresearchgate.net However, some degree of disorder can exist. researchgate.net The Si-O and Al-O bond lengths are distinct, with typical values around 1.60 Å and 1.75 Å, respectively, reflecting the different ionic radii of Si⁴⁺ and Al³⁺. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ultramarine violet |

| Silicon |

| Aluminum |

| Sodium |

| Sulfur |

Tetrahedral Si and Al Coordination and Linkages (Si-O-Si, Al-O-Si)

Chromophore Localization and Orientation within the Framework

The vibrant color of this compound originates from chromophores, which are specific groupings of atoms that absorb certain wavelengths of visible light and reflect others. In this pigment, the primary chromophore is a polysulfide radical anion, specifically the trisulfur (B1217805) radical anion (S₃⁻). soton.ac.ukrsc.orgmdpi.comstackexchange.com

The sodium aluminosilicate framework is characterized by a cage-like structure known as a sodalite or β-cage. soton.ac.ukmdpi.commdpi.comresearchgate.net These cages are formed by the arrangement of aluminate (AlO₄) and silicate (B1173343) (SiO₄) tetrahedra. mdpi.com Within these cages, the S₃⁻ radical anions are encapsulated. soton.ac.ukrsc.orgresearchgate.netacs.org The negative charge of the S₃⁻ chromophore is balanced by sodium cations (Na⁺) which are also located within the sodalite cages. soton.ac.ukcas.cz

Quantitative studies, such as those using Electron Paramagnetic Resonance (EPR), have revealed that not all sodalite cages are occupied by an S₃⁻ radical. In even the most intensely colored pigments, less than half of the cages contain this chromophore. researchgate.netacs.org The distribution of these chromophores within the crystal lattice is a key factor in determining the final color of the pigment. Ultramarine violet is considered an intermediate in the transformation from ultramarine blue to ultramarine pink and also contains the S₂⁻ chromophore. naturalpigments.caresearchgate.net

Detailed structural analysis, often employing techniques like powder neutron diffraction (PND), has provided insights into the geometry of the encapsulated S₃⁻ chromophore. soton.ac.uk The S₃⁻ radical anion is bent, and within the sodalite cage, it exhibits specific bond lengths and angles.

Research has determined the intramolecular dimensions of the S₃⁻ species, revealing two distinct S-S distances of approximately 2.078(1) Å and 3.354(1) Å. soton.ac.uk The S-S-S bond angle has been calculated to be approximately 109.4(3)°. soton.ac.uk These dimensions are crucial for understanding the electronic transitions that give rise to the violet color.

Table 1: Intramolecular Dimensions of the S₃⁻ Chromophore

| Parameter | Value |

|---|---|

| S-S bond distance 1 | 2.078(1) Å |

| S-S bond distance 2 | 3.354(1) Å |

| S-S-S bond angle | 109.4(3)° |

Data sourced from powder neutron diffraction studies. soton.ac.uk

A significant aspect of the crystal structure of this compound is the presence of static disorder. soton.ac.uk This means that the S₃⁻ chromophores are not all perfectly aligned in the same orientation within the sodalite cages throughout the crystal lattice. Instead, they occupy slightly different positions and orientations from one cage to another. soton.ac.ukrsc.org

This static disorder is a result of the polysulfide species being modeled by partial occupancy of multiple positions close to the center of the sodalite cage. soton.ac.uk Essentially, the S₃⁻ radical anion can be thought of as existing in several possible, energetically similar orientations within the cage. The observed crystallographic structure is an average of these different arrangements. This disorder influences the electronic properties of the material and, consequently, its color. soton.ac.uk

Intramolecular Dimensions and Angles of Encapsulated Chromophores

Impact of Si/Al Ratio on Framework Structure and Stability

The ratio of silicon (Si) to aluminum (Al) in the aluminosilicate framework is a critical parameter that significantly influences the structure, stability, and properties of this compound.

The formation of the desired sodalite-like framework is highly dependent on the Si/Al ratio. A Si/Al ratio of approximately 1 is ideal for the formation of low-silica zeolites like sodalite, as it allows for the strict alternation of SiO₄ and AlO₄ tetrahedra, a principle known as Loewenstein's rule. scielo.org.co This ordered arrangement is crucial for creating the well-defined sodalite cages that encapsulate the chromophores.

The thermal stability of the sodium aluminosilicate framework is also influenced by the Si/Al ratio. While ultramarine violet is generally considered to have good heat stability, its structural integrity at elevated temperatures is a key consideration for its applications. earthpigments.comcolouredearthpigments.co.ukultramarineblueindia.invellischem.grthepigmentplace.com

Advanced Spectroscopic and Microscopic Characterization Techniques

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within the aluminosilicate (B74896) framework of the pigment.

The FTIR spectrum of sodium aluminosilicate violet exhibits characteristic absorption bands that correspond to the vibrations of its core structural units. The prominent bands associated with the aluminosilicate framework are crucial for confirming its identity.

The key vibrational modes observed in the FTIR spectrum include:

Si-O-Si Asymmetric Stretching: This vibration typically appears in the range of 950–1100 cm⁻¹. For instance, in zeolitic materials with similar structures, this asymmetric stretching of the Si-O-Si bond is observed at peaks around 1079 cm⁻¹ and 1198 cm⁻¹, corresponding to the transverse optical (TO) and longitudinal optical (LO) modes, respectively. researchgate.net In some sodium aluminosilicate structures, this band is found at approximately 970 cm⁻¹. researchgate.net

Al-O-Si Asymmetric Stretching: The presence of aluminum in the silicate (B1173343) framework gives rise to Al-O-Si vibrational modes, which are typically found in the 700–800 cm⁻¹ region. A prominent band at around 993 cm⁻¹ is attributed to the Si-O-Al tetrahedral vibration, confirming the existence of bridging bonds between silicon and aluminum atoms. mdpi.com

T-O-T Bending Vibrations: Bending vibrations of the T-O-T linkages (where T can be Si or Al) are observed at lower frequencies, such as 437 cm⁻¹ and 615 cm⁻¹. researchgate.net

Sulfur-Related Peaks: The violet color of the pigment is due to the presence of polysulfide radical anions. These give rise to vibrational modes in the 500–600 cm⁻¹ range. Specifically, a prominent band at 582 cm⁻¹ is associated with the S₃⁻ vibrational mode, which acts as the primary chromophore. mdpi.com

The following table summarizes the characteristic FTIR absorption bands for this compound and related structures.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Si-O-Si Asymmetric Stretching (TO and LO modes) | 1079, 1198 | researchgate.net |

| Si-O-Si and Si-O-Al Asymmetric Stretching | ~970 - 1100 | researchgate.net |

| Si-O-Al Tetrahedral Vibration | 993 | mdpi.com |

| Al-O-Si Vibrational Modes | 700 - 800 | |

| S₃⁻ Vibrational Mode | 582 | mdpi.com |

| T-O-T Bending Vibration | 437, 615 | researchgate.net |

| Sulfur-Related Peaks | 500 - 600 |

This table is interactive. Click on the headers to sort the data.

In-situ FTIR spectroscopy can provide valuable insights into the molecular-level reaction mechanisms during the synthesis of sodium aluminosilicate materials. researchgate.net By monitoring the changes in the FTIR spectra over time, researchers can track the dissolution of precursors and the formation of the aluminosilicate framework. For example, during the alkali-activation of metakaolin, the shifting of the main peaks in the 1300–650 cm⁻¹ range indicates the dissolution and reorientation of the starting material. mdpi.com The disappearance and appearance of specific bands can signify the formation of Si-O-Al bonds and the incorporation of sodium into the structure. mdpi.comfrontiersin.org This technique allows for a detailed understanding of the geopolymerization process and the role of different reactants in forming the final structure. researchgate.netmdpi.com

Characterization of Si-O-Si and Al-O-Si Vibrational Modes

X-ray Based Characterization Techniques

X-ray diffraction techniques are indispensable for determining the crystal structure and phase purity of this compound.

Powder X-ray Diffraction (PXD/XRD) for Phase and Crystallinity Analysis

Powder X-ray diffraction (PXD or XRD) is a fundamental technique used to identify the crystalline phases present in a material and to assess its degree of crystallinity. andersonmaterials.com The diffraction pattern of this compound is characteristic of the sodalite structure. mdpi.comresearchgate.net The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and to confirm the phase identity.

The synthesis of ultramarine pigments often results in a material with a structure similar to that of the mineral lazurite (B1171647), which has a sodalite-type framework. mdpi.comwebmineral.commedphysics-irk.ru The XRD pattern of the synthesized pigment can be compared to standard diffraction data for sodalite and lazurite to confirm its structure. For example, the main diffraction peaks for lazurite are typically observed at d-spacings of 3.71 Å, 2.62 Å, and 2.87 Å. webmineral.com The crystallinity of the synthesized material can be evaluated by the sharpness and intensity of the diffraction peaks; sharp, well-defined peaks indicate a high degree of crystallinity. mdpi.com

During the synthesis of related sodium aluminosilicate materials like zeolites, XRD is used to monitor the transformation of starting materials into the final crystalline product. conicet.gov.ar For instance, the disappearance of peaks corresponding to reactants and the emergence of new peaks characteristic of the desired zeolite phase indicate the progress of the reaction. conicet.gov.arresearchgate.net

The following table presents typical X-ray diffraction data for lazurite, which has a structure closely related to this compound.

| d-spacing (Å) | Intensity (I/I₀) |

| 3.71 | 1 |

| 2.62 | 0.8 |

| 2.87 | 0.45 |

Data sourced from Mineralogy Database. webmineral.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgdokumen.pub When applied to this compound and related aluminosilicate materials, XPS provides invaluable data on the surface chemistry, which plays a crucial role in its performance and properties.

Insights into Brønsted Acidic Sites

In aluminosilicate structures like zeolites, the substitution of Si⁴⁺ by Al³⁺ creates a charge imbalance that is often compensated by protons, forming Brønsted acidic sites (Si-OH-Al). oup.comengineering.org.cn These sites are critical in catalytic applications. XPS can be employed to study the chemical environment of these acidic sites. researchgate.net While direct detection of protons is not typical with XPS, the technique can probe the oxygen and aluminum environments, providing indirect evidence of the presence and nature of these sites. The O 1s and Al 2p core level spectra can reveal changes in the chemical environment due to the presence of hydroxyl groups associated with Brønsted acidity. For instance, defect engineering in amorphous aluminosilicates has been shown to alter the chemical environment of Brønsted acidic sites, a change that can be substantiated by XPS and other techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net

Core Level Photoelectron Spectra and Chemical Shifts

The core level photoelectron spectra obtained from XPS provide detailed information about the elemental composition and chemical states of the constituent atoms in this compound. researchgate.net Chemical shifts in the binding energies of the Si 2p, Al 2p, O 1s, and Na 1s photoelectrons offer insights into the local bonding environments.

For aluminosilicates, the Si 2p peak can distinguish between silicon atoms in different coordination environments, such as Si-O-Si and Si-O-Al linkages. researchgate.netmdpi.com Similarly, the Al 2p spectrum can differentiate between tetrahedrally and octahedrally coordinated aluminum. researchgate.net The O 1s spectrum is particularly informative, often showing distinct peaks for bridging oxygens (BO) in Si-O-Si or Si-O-Al bonds and non-bridging oxygens (NBO) associated with charge-compensating cations like Na⁺. researchgate.netavs.org

Table 1: Representative XPS Binding Energies for Elements in Sodium Aluminosilicate Systems

| Element & Orbital | Binding Energy (eV) | Assignment |

|---|---|---|

| Si 2p | ~102-104 | SiO₂ and aluminosilicate networks researchgate.net |

| Al 2p | ~74-76 | Tetrahedral and octahedral Al sites researchgate.net |

| O 1s | ~531-533 | Bridging and non-bridging oxygen researchgate.net |

| Na 1s | ~1071-1072 | Sodium cations |

| S 2p | ~163-169 | Polysulfide species |

Note: These are approximate values and can vary based on the specific composition and structure of the material.

The analysis of these chemical shifts allows for a quantitative determination of surface Si/Al ratios, which can differ significantly from the bulk composition. mpg.de This surface information is critical for understanding the pigment's interaction with its environment.

Sulphur K-edge Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure

The violet color of this compound arises from polysulfide radical anions (e.g., S₃⁻ and S₂⁻) trapped within the aluminosilicate cages. soton.ac.uk Sulphur K-edge X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful synchrotron-based techniques for probing the local atomic and electronic structure of sulfur in these materials.

Sulphur K-edge XANES spectra are sensitive to the oxidation state and coordination chemistry of the sulfur atoms. nih.govarizona.edu The position of the absorption edge provides a clear indication of the sulfur oxidation state, which can range from sulfide (B99878) (S²⁻) to sulfate (B86663) (SO₄²⁻). researchgate.netresearchgate.net In ultramarine pigments, XANES can distinguish between the different polysulfide species responsible for the color. nih.gov

EXAFS provides information about the local atomic structure around the absorbing sulfur atom, including bond distances, coordination numbers, and the identity of neighboring atoms. soton.ac.uk For ultramarine violet, EXAFS studies can determine the S-S bond lengths within the polysulfide anions and their interactions with the surrounding sodium and aluminosilicate framework. soton.ac.uk This information is crucial for understanding the geometry and stability of the chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments in solid materials. For this compound, solid-state NMR provides detailed insights into the structure of the aluminosilicate framework and the nature of the charge-balancing cations.

Solid-State ¹H, ²⁷Al, and ²⁹Si NMR Studies

Solid-state NMR studies of ¹H, ²⁷Al, and ²⁹Si nuclei are fundamental to characterizing the structure of aluminosilicates. researchgate.net

¹H MAS NMR is used to study proton-containing species, such as Brønsted acid sites (Si-OH-Al) and silanol (B1196071) groups (Si-OH). nih.govrsc.org The chemical shifts of protons in these different environments are distinct, allowing for their identification and quantification. nih.gov Double-resonance experiments like ²⁷Al{¹H} REDOR can further probe the proximity of protons to aluminum atoms. researchgate.netrsc.org

²⁷Al MAS NMR provides information on the coordination state of aluminum. Tetrahedrally coordinated framework aluminum (Al(IV)) and octahedrally coordinated extra-framework aluminum (Al(VI)) can be distinguished by their chemical shifts. nih.govmdpi.com Advanced techniques like Multiple-Quantum Magic Angle Spinning (MQMAS) can resolve different tetrahedral aluminum sites within the framework. oup.com

²⁹Si MAS NMR is used to probe the local environment of silicon atoms. The chemical shift of ²⁹Si is sensitive to the number of neighboring aluminum atoms connected through oxygen bridges (Si(nAl) units, where n=0-4). This allows for the determination of the Si/Al ratio in the framework and the degree of Si/Al ordering. mdpi.com

Table 2: Typical Solid-State NMR Chemical Shift Ranges for Nuclei in Aluminosilicates

| Nucleus | Chemical Shift Range (ppm) | Environment |

|---|---|---|

| ¹H | 3.6 - 5.2 | Brønsted acidic protons nih.gov |

| ¹H | 1.2 - 2.2 | Isolated SiOH groups nih.gov |

| ²⁷Al | ~50 - 60 | Tetrahedral Al (Framework) oup.com |

| ²⁷Al | ~0 | Octahedral Al (Extra-framework) researchgate.net |

| ²⁹Si | -80 to -115 | Si(nAl) units in framework |

Note: These are general ranges and can be influenced by factors such as cation type and hydration level.

Characterization of Structural Units and Charge Balancing Mechanisms

The combination of ¹H, ²⁷Al, and ²⁹Si NMR, often with advanced multi-dimensional and double-resonance techniques, allows for a detailed characterization of the structural units and charge-balancing mechanisms in this compound. nih.govcas.cz The isomorphous substitution of silicon by aluminum in the framework creates a net negative charge that is balanced by extra-framework cations, primarily Na⁺ in this case. cas.cz

UV-Visible Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy is a important technique for characterizing the optical characteristics of this compound, particularly in identifying the chromophores responsible for its color and understanding its luminescence behavior in doped systems.

Identification of Absorption Bands Associated with Polysulfide Chromophores

The distinct violet color of this sodium aluminosilicate is primarily attributed to the presence of polysulfide radical anions encapsulated within the aluminosilicate framework. UV-Vis spectroscopy is instrumental in identifying the specific absorption bands associated with these chromophores. The color of ultramarine pigments, which share a similar sodalite structure, is determined by the presence of S₃⁻ and S₂⁻ radical anions. mdpi.com

The blue color is mainly due to the trisulfide radical anion (S₃⁻), which exhibits a strong absorption band around 600 nm. rsc.orggeoscienceworld.org The yellow color is associated with the disulfide radical anion (S₂⁻), which has an absorption band around 395 nm. mdpi.com The violet and red-violet hues arise from the presence of the S₄ neutral molecule or radical, which has absorption bands in the region of 520-580 nm. The final color of the pigment is a result of the combination and relative concentrations of these different polysulfide species within the sodalite cages. mdpi.com

Below is a table summarizing the key polysulfide chromophores and their characteristic absorption bands observed in UV-Vis spectra of sodium aluminosilicate pigments.

| Chromophore | Associated Color | Typical Absorption Band (nm) |

| S₂⁻ | Yellow | ~395-400 mdpi.comgeoscienceworld.org |

| S₃⁻ | Blue | ~600-620 rsc.orggeoscienceworld.org |

| S₄ | Red/Violet | ~520-580 |

Analysis of Luminescence and Energy Transfer Processes in Doped Systems

Sodium aluminosilicate frameworks can be doped with various ions to induce or modify luminescence properties. The introduction of dopants, such as rare-earth elements or other metal ions, can lead to new emission bands and complex energy transfer phenomena.

For instance, when sodium aluminosilicate glasses are co-doped with ions like Sm³⁺ and Ag⁺, an enhancement of the Sm³⁺ luminescence can be observed. aip.org This is often due to an efficient energy transfer from the sensitizer (B1316253) (e.g., Ag⁺) to the activator (e.g., Sm³⁺). aip.orgoptica.org The excitation of the sensitizer leads to its luminescence, which can then be absorbed by the activator, resulting in its characteristic emission.

In some systems, the interaction between dopants can lead to tunable luminescence, including the generation of white light by combining emissions from different species within the glass. aip.orgoptica.org For example, in a sodium silicate glass co-doped with Cu⁺ and Sm³⁺, varying the concentration of Sm³⁺ allows for the generation of hues from yellowish-green to orange. researchgate.net The study of decay curves and excitation spectra helps in elucidating the mechanisms of energy transfer, which can be radiative or non-radiative. aip.org

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques are indispensable for characterizing the morphology and elemental composition of this compound at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the study of this compound pigments, SEM reveals details about particle size, shape, and the degree of agglomeration.

SEM images of synthetic ultramarine pigments often show that the particles have a rhombic dodecahedral morphology with a uniform size distribution, typically ranging from 1 to 3 micrometers in diameter. mdpi.comnih.gov The particles can appear as loose clusters or exhibit some degree of agglomeration. nih.govmccrone.com The morphology can be influenced by synthesis conditions, such as the ratio of reactants. nih.gov For instance, an increase in the mass fraction of sodium carbonate can lead to more irregular and clustered morphologies. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM that allows for the determination of the elemental composition of a sample. wikipedia.org An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. wikipedia.orglibretexts.org

EDS analysis of this compound confirms the presence of the expected elements: sodium (Na), aluminum (Al), silicon (Si), oxygen (O), and sulfur (S). nih.govpnnl.gov The technique can also be used for elemental mapping, which shows the spatial distribution of these elements within the sample. researchgate.netrsc.org This is particularly useful for confirming the uniform distribution of the sulfur chromophores throughout the pigment particles. nih.gov EDS can also detect the presence of other elements that may be present as impurities or as part of the mineral's natural composition. pnnl.gov

The following table presents a typical elemental composition of ultramarine blue pigment as determined by EDS, which is structurally similar to this compound.

| Element | Weight Percentage (%) |

| Oxygen (O) | 41.3 |

| Sodium (Na) | 17.3 |

| Aluminum (Al) | 15.6 |

| Silicon (Si) | 15.2 |

| Sulfur (S) | 10.6 |

| Source: Adapted from McCrone Associates, Inc. Note: Trace elements may vary. mccrone.com |

Theoretical and Computational Modeling of Sodium Aluminosilicate Violet

Molecular Dynamics (MD) Simulations

MD simulations have become a powerful tool for investigating the atomic-level characteristics of sodium aluminosilicate (B74896) structures, including the hydrated gel form (N-A-S-H).

MD simulations are used to study the structural evolution of sodium aluminosilicate glasses and gels as a function of composition and temperature. Classical MD simulations on sodium aluminosilicate glasses with varying Al/Na ratios (from 0.6 to 1.5) have shown that aluminum ions are predominantly four-fold coordinated, integrating into the silicon-oxygen network in compositions where the aluminum to sodium ratio is less than one (peralkaline). nih.gov In compositions where this ratio is greater than one (peraluminous), a small number of five-fold coordinated aluminum ions appear, while six-fold coordination is negligible. nih.gov These peraluminous glasses also contain oxygen triclusters, which increase in concentration with a higher Al/Na ratio. nih.gov

Studies on hydrated sodium aluminosilicate (N-A-S-H) gels over a temperature range of 300–900 K show that the system remains structurally stable. aimspress.com As the temperature increases, the Si-Al bond length in the N-A-S-H structure tends to decrease. aimspress.com For instance, across temperatures of 300, 600, and 900 K, the Si-Al bond length was observed to decrease from 3.22 Å to 3.18 Å. aimspress.com This suggests that the geopolymer structure exhibits good stability at elevated temperatures. aimspress.com

Table 1: Effect of Temperature on Si-Al Bond Length in N-A-S-H Gel

| Temperature (K) | Si/Al Ratio | Average Si-Al Bond Length (Å) | Peak Intensity (RDF) |

| 300 | 1, 2, 3 | 3.22 | Decreases with temperature |

| 600 | 1, 2, 3 | - | Significant decrease from 300 K |

| 900 | 1, 2, 3 | 3.18 | Minor decrease from 600 K |

Data sourced from AIMS Materials Science. aimspress.com

Atomic mobility in sodium aluminosilicate systems is effectively analyzed using Radial Distribution Function (RDF) and Mean Square Displacement (MSD). aimspress.com RDF, or the pair correlation function, describes the density of distances between particles relative to the average density. scm.com MSD measures the average distance a particle travels over time, providing a direct link to the diffusion coefficient.

MD simulations of N-A-S-H gels show that as temperature increases from 300 K to 900 K, the mobility of Si and Al atoms is enhanced. aimspress.comaimspress.com The root mean square displacement (MSD) of both Si and Al atoms increases with rising temperatures, indicating that atomic vibrations and diffusion become more pronounced. aimspress.com The diffusion of confined water and sodium ions is also significantly influenced by the Si/Al ratio. nih.gov As the Si/Al ratio increases from 1 to 3, the mobility of water molecules becomes progressively more restricted, and the diffusion coefficient of sodium also decreases. nih.gov

The initial stages of the reaction between a sodium aluminosilicate glass surface and water have been investigated using MD simulations with a reactive force field (ReaxFF). researchgate.netacs.org ReaxFF uses a bond-order concept to model chemical reactions, allowing for the formation and breaking of bonds to be simulated dynamically. frontiersin.orgnih.gov

Simulations at 300 K show that the glass surface has higher concentrations of non-bridging oxygens (NBOs) and sodium ions. researchgate.net The interaction with water leads to hydrolysis reactions at the surface. frontiersin.org The ReaxFF framework can model the complex interplay of species including sodium, silicon, aluminum, oxygen, and hydrogen. frontiersin.org These simulations are critical for understanding the mechanisms of aqueous corrosion, where ion-exchange between alkali cations in the glass and hydrogen from water molecules is a key process. researchgate.net This exchange leads to the formation of surface silanol (B1196071) (Si-OH) groups. researchgate.net

This process weakens the aluminosilicate skeleton. frontiersin.orgresearcher.life The absence of sodium also promotes hydrolysis reactions, where oxygen species in the skeleton attract hydrogen from water molecules, further destabilizing the structure. frontiersin.org Leaching has a more severe weakening effect on Al-O bonds compared to Si-O bonds, as the charge-balancing role of sodium is directly tied to the aluminate tetrahedra. frontiersin.org This degradation of the gel structure can lead to a reduction in mechanical properties, including Young's modulus, tensile strength, and ductility, increasing the likelihood of the surface gel peeling off. frontiersin.orgresearcher.life

Table 2: Impact of Sodium Leaching on Mechanical Properties of N-A-S-H Gel

| Property | Effect of Leaching | Mechanism |

| Young's Modulus | Degradation | Weakening of the aluminosilicate skeleton. frontiersin.orgresearcher.life |

| Tensile Strength | Degradation | Increased potential for structure depolymerization. frontiersin.orgresearcher.life |

| Ductility | Degradation | Loss of sodium's ability to transfer stress between tetrahedra. frontiersin.orgresearcher.life |

Data sourced from Frontiers in Materials. frontiersin.orgresearcher.life

Investigation of Glass Surface-Water Reactions using Reactive Force Fields (ReaxFF)

Thermodynamic Modeling of Polymerized Sodium Aluminosilicate Melts

Thermodynamic models aim to describe the properties and phase relationships of melts by defining the constituent chemical species and their interactions.

A simplified thermodynamic model for polymerized sodium aluminosilicate melts proposes that they are composed primarily of nepheline-like and tridymite-like structural units. schweizerbart.de Nepheline's structure is based on a tridymite framework, which consists of six-membered rings of tetrahedra. pyrometallurgy.co.zaresearchgate.nethanford.gov In this "stuffed tridymite" model, Al³⁺ substitutes for Si⁴⁺ in the framework, and alkali cations like Na⁺ occupy the interstitial spaces to maintain charge neutrality. pyrometallurgy.co.zamdpi.com

Within this framework, the dissolution of a mineral like albite in the melt can be described as a dissociation reaction into nepheline-like and quartz-like (tridymite) components. schweizerbart.degeoscienceworld.org This model is supported by static ²³Na NMR spectroscopy on glasses, which can be interpreted as showing two distinct local environments for sodium. schweizerbart.degeoscienceworld.org One environment, a narrow spectral line, is comparable to the symmetric sodium position in crystalline nepheline, while a broader line is assigned to a more asymmetric, albite-like environment. schweizerbart.degeoscienceworld.org This suggests that even silicon-rich melts consist of these fundamental six-membered ring structures. hanford.gov

The intricate relationship between the structure and the vibrant color of sodium aluminosilicate violet, a member of the ultramarine pigment family, has been a subject of scientific inquiry. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to unravel the electronic and defect properties that govern the unique optical characteristics of these materials. researchgate.netacs.org

Density Functional Theory (DFT) Calculations for Electronic and Defect Properties

DFT calculations have been instrumental in providing insights into the electronic structure of this compound and its analogs. researchgate.netacs.org These studies often focus on the nature of the chromophores, which are the entities responsible for color. In ultramarine pigments, the blue color is attributed to the trisulfur (B1217805) radical anion (S₃⁻), while the yellow hue is associated with the disulfur (B1233692) radical anion (S₂⁻). researchgate.netresearchgate.net

Researchers have employed DFT to model both periodic structures and large cluster models of ultramarines. researchgate.netacs.org Periodic calculations help in understanding the positioning of the sulfur radical anions (Sₙ⁻) within the aluminosilicate cages of the sodalite-type lattice, a detail that is often difficult to resolve with experimental techniques alone. researchgate.net All-electron calculations on large cluster models have revealed that the optical properties of the S₃⁻ ions are not significantly dependent on their orientation within the cavities, unless the lattice imposes a strong distortion from the ion's natural C₂ᵥ symmetry. researchgate.netacs.org Furthermore, these calculations have indicated no magnetic coupling between S₃⁻ species in adjacent cages. researchgate.netacs.org

The electronic structure of the sodalite framework itself has been a subject of computational study. ucl.ac.ukucl.ac.ukresearchgate.net Both semi-empirical and ab-initio DFT methods have been used to investigate the ground electronic state, density of electronic states, and effective charges on the constituent ions of the sodalite structure. ucl.ac.ukucl.ac.ukresearchgate.net These foundational studies of the host lattice are crucial for understanding how it influences the properties of the embedded chromophores.

| Property | S₃⁻ (Blue Chromophore) | S₂⁻ (Yellow Chromophore) | Reference |

|---|---|---|---|

| Optical Property Dependence on Orientation | Low, unless strong lattice distortion occurs | More sensitive to environment | researchgate.netacs.org |

| Magnetic Coupling (Adjacent Cages) | Not found | Not specified | researchgate.netacs.org |

| Symmetry | C₂ᵥ | Not specified | researchgate.net |

Examination of Defect Chemistry and Doping Behavior in Analogous Materials

The study of defect chemistry is crucial for understanding the properties of crystalline materials, including pigments. uio.no First-principles electronic structure calculations based on DFT are a primary tool for investigating the role of various defects. ntnu.no In materials analogous to this compound, such as other sodalites and complex oxides, DFT has been used to study the influence of intrinsic point defects like vacancies and interstitials, as well as extrinsic dopants. ntnu.noacs.org

For instance, in sulfur-doped sodalite, DFT calculations combined with spectroscopic results have helped attribute electron paramagnetic resonance (EPR) signals to three distinct S₃⁻ radicals located within the sodalite β-cages. acs.org These studies revealed that while two of these radicals are well-isolated, the third is involved in exchange-narrowing due to its proximity to other radicals in nearby cages. acs.org

The concept of doping, or intentionally introducing impurities, is another area where computational modeling provides significant insights. DFT calculations can predict how doping affects the crystal structure, electronic properties, and stability of the material. rsc.org For example, studies on doping in other complex oxides have shown that the introduction of different ions can alter conductivity and diffusion barriers. rsc.org In the context of ultramarine pigments, understanding how different ions, including various sulfur species, can be incorporated into the aluminosilicate framework is key to controlling the final color and properties of the pigment. medphysics-irk.ru

Computational studies on defect chemistry often involve calculating the formation energies of different defect types to determine their stability under various conditions. ucl.ac.uk This approach allows researchers to predict the most likely defect structures and their concentrations, providing a theoretical basis for experimental observations.

| Defect Type | Material System | Key Findings from DFT | Reference |

|---|---|---|---|

| Sulfur Radicals (S₃⁻) | Sulfur-doped Sodalite | Attributed EPR signals to three distinct S₃⁻ radicals in β-cages. | acs.org |

| Point Defects (Vacancies, Interstitials) | InMnO₃ | Determined the influence of various defects on the ground state structure and properties. | ntnu.no |

| Doping (Mg/Al) | NaCoO₂ | Predicted changes in intercalation voltage and diffusion barriers. | rsc.org |

| Intrinsic Point Defects | Transparent Conducting Oxides (e.g., SnO₂, In₂O₃, ZnO) | Calculated defect formation energies to understand conductivity and luminescence. | ucl.ac.uk |

Advanced Research Domains and Specialized Studies

Defect Chemistry and Engineering in Aluminosilicate (B74896) Frameworks

The functionality of aluminosilicate materials, including their catalytic activity and adsorptive capabilities, is intrinsically linked to the presence of defects and aluminum sites within their crystal structures. figshare.com The controlled introduction and management of these defects represent a sophisticated strategy for tailoring the material's properties for specific applications.

Defect engineering, specifically the introduction of oxygen vacancies, has emerged as a powerful method to fine-tune the acidity of aluminosilicate materials. repec.org While crystalline zeolites are known for strong acidity but suffer from limited pore access, amorphous aluminosilicates offer larger pores but typically possess lower acidity. nationalmaglab.orgnih.gov Creating oxygen vacancies in these structures can bridge this gap by enhancing the acidic strength of the material. nationalmaglab.orgnationalmaglab.org

Research demonstrates that introducing defects through specific processes can boost the material's effectiveness in acid-catalyzed reactions. nationalmaglab.org These vacancies induce localized structural changes around the acidic sites, thereby modifying their acidity. repec.orgnih.govresearchgate.net Advanced analytical techniques such as solid-state nuclear magnetic resonance (ssNMR), X-ray photoelectron spectroscopy (XPS), and Fourier transform infrared (FTIR) spectroscopy have been instrumental in confirming these changes. repec.orgnationalmaglab.orgnih.gov Studies using ¹H, ²⁷Al, and ¹⁷O ssNMR reveal alterations in aluminum coordination and the formation of new hydroxyl species, directly linking the structural modifications from oxygen vacancies to changes in the material's acidity. nationalmaglab.org This manipulation of defects opens pathways to creating more efficient catalysts for various industrial and environmental applications. repec.orgnationalmaglab.org

Intrinsic defects are inherent imperfections in the crystal lattice that significantly influence the material's properties. In aluminosilicate structures, a particularly important intrinsic defect is the cation anti-site cluster. mdpi.commdpi.com This defect involves the swapping of atomic positions between aluminum (Al³⁺) and silicon (Si⁴⁺) ions. mdpi.comjfn.ac.lk

Atomistic simulations and theoretical calculations have shown that the Al-Si anti-site defect cluster is often the most energetically favorable defect process in various aluminosilicate minerals. mdpi.commdpi.com The formation of this defect highlights a degree of cation disorder within the material, which can alter its mechanical and chemical properties. mdpi.com For instance, in the aluminosilicate mineral sillimanite (B1173473) (Al₂SiO₅), the formation energy for this defect is notably low, indicating that a small but significant concentration of cation mixing is likely present. mdpi.com The presence and concentration of such anti-site defects can be influenced by the conditions during synthesis and subsequent treatments. jfn.ac.lk

Table 1: Calculated Formation Energies for Intrinsic Defects in Aluminosilicate Materials

| Defect Type | Material Context | Formation Energy (eV/defect) | Source |

| Al-Si Anti-site Cluster | Sillimanite (Al₂SiO₅) | 0.43 | mdpi.com |

| Fe-Frenkel | Almandine Garnet | 2.23 | mdpi.com |

| O-Frenkel | Sillimanite (Al₂SiO₅) | Higher than Al-Si anti-site | mdpi.com |

| Ca-Si Anti-site Cluster | Wollastonite (CaSiO₃) | Lowest energy process | jfn.ac.lk |

This table presents data from computational studies on various aluminosilicate and silicate (B1173343) minerals to illustrate the energetic favorability of cation anti-site defects.

The ability to control the type, concentration, and location of defects within zeolite frameworks is crucial for optimizing their performance. Researchers have developed various synthetic and postsynthetic strategies to achieve this control. figshare.comacs.orgresearchgate.net

During synthesis, parameters such as the choice of aluminum source, gel aging protocols, and the type of organic structure-directing agent (OSDA) can be varied to influence defect chemistry. acs.orgresearchgate.net Studies on SWY-type aluminosilicate zeolites have shown that while different synthesis routes can produce materials with similar Si/Al ratios, they can exhibit major differences in crystal morphology and the concentration of silanol (B1196071) defects. acs.org

Postsynthetic modification offers another layer of control. figshare.com Treatments such as steaming, acid washing, and exposure to fluoride (B91410) can alter the defect landscape of an already-formed zeolite. figshare.com For example, steam treatment can remove aluminum atoms from the framework, creating vacancies that are then healed by silicate migration. figshare.com Subsequent acid treatment can remove the extra-framework aluminum species, while fluoride treatment may cause realumination. figshare.com These methods provide a toolkit for the fine-tuning of defect structures, enabling the customization of zeolites for targeted applications. researchgate.net

Analysis of Intrinsic Defects and Cation Antisite Formation

Ion Exchange Properties and Related Phenomena

The cage-like, or sodalite, framework of sodium aluminosilicate violet contains mobile sodium ions that are essential for charge balance. soton.ac.ukalexstrekeisen.it These ions are not permanently fixed and can be swapped with other cations, a property known as ion exchange. researchgate.net This capability is fundamental to modifying the material's optical and chemical properties.

The sodium ions (Na⁺) within the aluminosilicate structure can be replaced by other cations, most notably potassium (K⁺), through a thermally assisted process in a molten salt bath. researchgate.netulisboa.ptsciopen.com This Na⁺ ↔ K⁺ exchange is a well-documented method for the chemical strengthening of aluminosilicate glasses, where the introduction of the larger K⁺ ion into the sites previously occupied by Na⁺ creates a compressive stress layer on the surface. researchgate.netulisboa.pt

The efficiency of this exchange depends on factors such as temperature and duration. sciopen.com Studies on aluminosilicate glass show that increasing the ion-exchange temperature and time generally favors the depth of the exchanged layer and the resulting surface stress, although excessive temperatures can lead to stress relaxation. sciopen.com The presence of multiple ions in the exchange bath, such as a mixed Na⁺/K⁺ bath, can have a beneficial effect on the diffusion of the larger ion. ulisboa.pt Beyond potassium, the framework allows for exchange with other ions, including silver (Ag⁺), which can impart specific properties like antimicrobial activity to the material. sciopen.com The mobility of various hydrated monovalent ions, including Na⁺ and K⁺, has been explored in related layered frameworks, highlighting the structural factors that govern ion transport. nih.gov

Table 2: Examples of Ion Exchange Parameters in Aluminosilicate Materials

| Material | Exchanged Ions | Bath | Temperature (°C) | Time (h) | Observed Effect | Source |

| Aluminosilicate Glass | Na⁺ → K⁺ | Pure KNO₃ | >400 | >2 | Increased depth of layer; stress relaxation occurs | sciopen.com |

| Alumina (B75360) Foam with Aluminosilicate Coating | Na⁺ → K⁺ | KNO₃ | --- | --- | Successful K⁺ for Na⁺ exchange confirmed by EDS | researchgate.net |

| Lithium Aluminosilicate Glass | Li⁺ → K⁺/Na⁺ | 70% KNO₃ / 30% NaNO₃ | 450 | 12 | Increased fracture strength and layer depth | ulisboa.pt |

| AAS Glass Ceramic | Na⁺ → K⁺ | KNO₃ | 450 | 12 | Increase in hardness | mdpi.com |

This table summarizes conditions and outcomes from various ion exchange studies on aluminosilicate materials, demonstrating the versatility of the process.

The process of ion exchange can have significant implications for the optical characteristics of this compound and related materials. The color of ultramarine pigments, including the violet variant, arises from polysulfide radical anions (e.g., S₃⁻, S₂⁻) trapped within the aluminosilicate cages. soton.ac.ukmdpi.com The electronic transitions of these chromophores are sensitive to their local environment, which is directly influenced by the type of charge-compensating cation (like Na⁺) present in the cage.

By substituting the original sodium ions with other cations such as K⁺ or Ag⁺, the electrostatic field within the cage is altered. This modification can, in turn, affect the energy levels of the polysulfide chromophore, potentially leading to shifts in the material's color and other optical properties. While some studies on aluminosilicate glasses report that ion exchange can be performed without compromising optical transmittance, the fundamental interaction between the exchanged cation and the chromophore suggests a pathway for tuning these properties. ulisboa.ptsciopen.com Furthermore, photochromic and photoluminescent effects in related sodalite minerals are linked to the presence of specific ions and defect centers (F-centers), whose formation and stability could be influenced by the cation population within the cages. mindat.org Therefore, ion exchange represents a strategic tool for the subtle modulation of the electronic structure of the chromophore, opening possibilities for enhancing or modifying the luminescence and color of the final pigment.

Implications for Optical Properties and Luminescence Enhancement

Thermal Stability and High-Temperature Behavior

Table 1: Thermal Properties of this compound and Related Materials

| Property | Value | Material | Source(s) |

| Decomposition Temperature | ≈ 400°C | Untreated Pigment | knowde.comkremerpigments.com |

| Heat Stability | Stable up to 150°C | Pigment | colouredearthpigments.co.uk |

| Framework Transformation | > 800°C | Polycrystalline Sodium Aluminosilicate | |

| Sintering Temperature Start | 1005°C | Illite-Zeolite Mixture (50% Zeolite) | mdpi.com |

The characteristic violet color of the pigment is due to polysulfide radical anions (such as S₃⁻ and S₄) that act as chromophores. researchgate.netbfh.ch These sulfur species are inherently reactive but are stabilized by being trapped, or encapsulated, within the rigid, cage-like structure of the aluminosilicate (sodalite) framework. mdpi.combfh.ch This encapsulation provides significant protection, enhancing the thermal stability of the chromophores far beyond what would be observed for the free polysulfide ions. mdpi.com The aluminosilicate lattice acts as a three-dimensional matrix that isolates the chromophores, preventing them from reacting with each other or with external agents, thus preserving the color at elevated temperatures. bfh.ch Research on related sodalite-type materials demonstrates this stabilization effect, where encapsulated species like chlorate (B79027) or oxalate (B1200264) anions remain stable at temperatures hundreds of degrees higher than their pure, unencapsulated forms. mdpi.com

The thermal conductivity of zeolitic materials like sodium aluminosilicate is generally low, which is a characteristic of porous ceramic materials. researchgate.netnasa.gov This property is influenced by the material's crystalline structure, porosity, and composition. The thermal conductivity of pure zeolite 13X, for example, is around 0.15 W/(m·K). researchgate.net

Table 2: Thermal Conductivity of Zeolite-Containing Materials at Various Temperatures

| Material Composition | Temperature | Thermal Conductivity (W/(m·K)) | Source(s) |

| Illite-Zeolite (10% Zeolite) | Room Temp. | 1.03 | mdpi.com |

| Illite-Zeolite (50% Zeolite) | Room Temp. | 0.50 | mdpi.com |

| Illite-Zeolite (10% Zeolite) | 900°C | 1.90 | mdpi.com |

| Illite-Zeolite (50% Zeolite) | 900°C | 1.47 | mdpi.com |

| Zeolite 13X | 40°C | 0.106 | researchgate.net |

| Zeolite 13X | 160°C | 0.122 | researchgate.net |

| Pure Silica (B1680970) Zeolite (MFI Film) | 300 K (≈27°C) | ~1.02 | escholarship.org |

The sodalite-type framework of sodium aluminosilicate exhibits high structural integrity up to significant temperatures. The synthesis of ultramarine violet from its blue precursor involves heating to temperatures around 200-250°C, a process during which the fundamental sodalite structure is preserved. researchgate.netnaturalpigments.com Further high-temperature treatments above 800°C can be used to transform amorphous precursors into the desired polycrystalline sodium aluminosilicate structure.